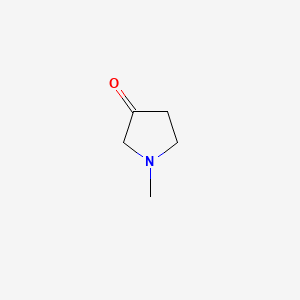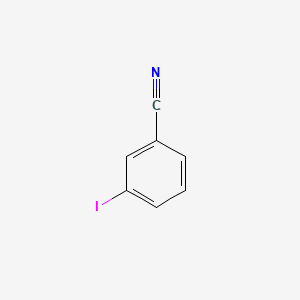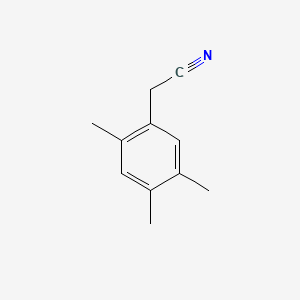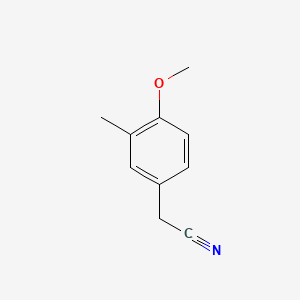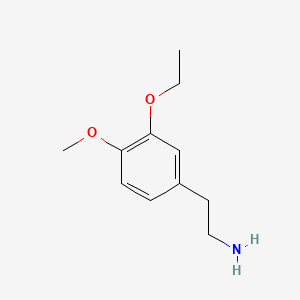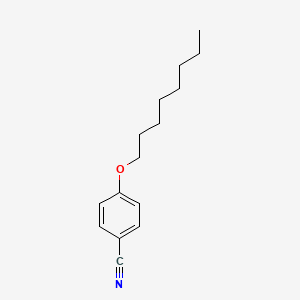![molecular formula C11H11Cl2NO3 B1295561 乙酸 2-[[(2,4-二氯苯基)甲基]氨基]-2-氧代-,乙酯 CAS No. 6951-42-4](/img/structure/B1295561.png)
乙酸 2-[[(2,4-二氯苯基)甲基]氨基]-2-氧代-,乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, 2-[[(2,4-dichlorophenyl)methyl]amino]-2-oxo-, ethyl ester is a chemical compound with the molecular formula C11H11Cl2NO3. This compound is known for its unique structure, which includes a dichlorophenyl group, an amino group, and an ester functional group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
科学研究应用
Acetic acid, 2-[[(2,4-dichlorophenyl)methyl]amino]-2-oxo-, ethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, affecting their function .
Mode of Action
It is known that esters, such as this compound, can undergo hydrolysis in the presence of a base, splitting the ester linkage . This could potentially lead to the release of the 2,4-dichlorophenylmethylamino group, which may interact with its targets.
Biochemical Pathways
The hydrolysis of esters, such as this compound, can lead to the formation of carboxylic acids and alcohols . These products can then participate in various biochemical pathways, potentially affecting their downstream effects.
Result of Action
Similar compounds have been used as reagents or intermediates in chemical research and laboratory settings . They may also be used as antiseptics and preservatives .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “ethyl 2-[(2,4-dichlorophenyl)methylamino]-2-oxoacetate”. For instance, the compound’s reactivity may be affected by the pH of its environment, as esters are known to undergo hydrolysis in basic conditions . Additionally, the compound’s solubility in water may limit its efficacy in aqueous environments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[[(2,4-dichlorophenyl)methyl]amino]-2-oxo-, ethyl ester typically involves the reaction of 2,4-dichlorobenzylamine with ethyl acetoacetate. The reaction is carried out under basic conditions, often using a base such as sodium ethoxide or potassium carbonate. The reaction proceeds through the formation of an intermediate enolate, which then undergoes nucleophilic substitution to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
化学反应分析
Types of Reactions
Acetic acid, 2-[[(2,4-dichlorophenyl)methyl]amino]-2-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Cl2, Br2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A herbicide with similar structural features but different functional groups.
2,6-Dichlorophenylacetic acid: Another compound with dichlorophenyl groups but different substituents.
2,4-Dichlorobenzylamine: A precursor in the synthesis of the target compound.
Uniqueness
Acetic acid, 2-[[(2,4-dichlorophenyl)methyl]amino]-2-oxo-, ethyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
属性
IUPAC Name |
ethyl 2-[(2,4-dichlorophenyl)methylamino]-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3/c1-2-17-11(16)10(15)14-6-7-3-4-8(12)5-9(7)13/h3-5H,2,6H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRYYPWDHHGRGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30989470 |
Source


|
| Record name | Ethyl {[(2,4-dichlorophenyl)methyl]amino}(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30989470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6951-42-4 |
Source


|
| Record name | NSC56258 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56258 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl {[(2,4-dichlorophenyl)methyl]amino}(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30989470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



